molecular formula C19H12ClFN2OS B2585442 7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105209-92-4

7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2585442
CAS No.: 1105209-92-4
M. Wt: 370.83
InChI Key: LXNWOKZDKCSSLW-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, substituted with a 3-chlorophenyl group at the 7-position and a 3-fluorobenzyl group at the 3-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thieno[3,2-d]pyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Substitution Reactions: The 3-chlorophenyl and 3-fluorobenzyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., dimethylformamide).

    Final Cyclization and Purification: The final step involves cyclization to form the desired thieno[3,2-d]pyrimidin-4(3H)-one structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings (chlorophenyl and fluorobenzyl) can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under controlled temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the creation of new products with enhanced performance.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to inhibition or activation of biological pathways, resulting in the desired therapeutic effect. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one: A structural isomer with a different thieno ring fusion.

    7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-2(3H)-one: Differing in the position of the carbonyl group.

    7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(1H)-one: Variation in the hydrogen position on the pyrimidine ring.

Uniqueness

The uniqueness of 7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno

Properties

IUPAC Name

7-(3-chlorophenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2OS/c20-14-5-2-4-13(8-14)16-10-25-18-17(16)22-11-23(19(18)24)9-12-3-1-6-15(21)7-12/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNWOKZDKCSSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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